Cas no 116599-08-7 (2-(Aminomethyl)-4-methylaniline dihydrochloride)

2-(Aminomethyl)-4-methylaniline dihydrochloride is a dihydrochloride salt derivative of 2-(aminomethyl)-4-methylaniline, commonly utilized as an intermediate in organic synthesis and pharmaceutical applications. Its key advantages include high purity and stability, making it suitable for precise chemical reactions. The compound's dual amine functionality allows for versatile reactivity, particularly in the formation of heterocyclic structures or as a building block for more complex molecules. The dihydrochloride form enhances solubility in aqueous systems, facilitating handling in laboratory and industrial processes. This reagent is particularly valued in medicinal chemistry for its role in synthesizing biologically active compounds, where controlled reactivity and consistent performance are critical.
2-(Aminomethyl)-4-methylaniline dihydrochloride structure
116599-08-7 structure
Product Name:2-(Aminomethyl)-4-methylaniline dihydrochloride
CAS No:116599-08-7
MF:C8H14Cl2N2
MW:209.116159915924
CID:6221897
PubChem ID:134814551
Update Time:2025-10-21

2-(Aminomethyl)-4-methylaniline dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(aminomethyl)-4-methylaniline dihydrochloride
    • EN300-28339279
    • 116599-08-7
    • 2-(Aminomethyl)-4-methylaniline dihydrochloride
    • Inchi: 1S/C8H12N2.2ClH/c1-6-2-3-8(10)7(4-6)5-9;;/h2-4H,5,9-10H2,1H3;2*1H
    • InChI Key: BOKDNDXCVUDPPJ-UHFFFAOYSA-N
    • SMILES: Cl.Cl.NC1C=CC(C)=CC=1CN

Computed Properties

  • Exact Mass: 208.0534038g/mol
  • Monoisotopic Mass: 208.0534038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52Ų

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Additional information on 2-(Aminomethyl)-4-methylaniline dihydrochloride

2-(Aminomethyl)-4-methylaniline Dihydrochloride: A Comprehensive Overview

2-(Aminomethyl)-4-methylaniline dihydrochloride is a chemical compound with the CAS number 116599-08-7. This compound is a derivative of aniline, specifically modified with an aminomethyl group and a methyl substituent. The dihydrochloride form indicates that the compound exists as a salt, with two hydrochloric acid molecules associated with the nitrogen atoms in the structure. This compound has garnered attention in various fields, including pharmaceutical research, materials science, and organic synthesis, due to its unique structural properties and potential applications.

The molecular structure of 2-(Aminomethyl)-4-methylaniline dihydrochloride consists of a benzene ring with two substituents: an aminomethyl group (-CH₂NH₂) at the para position and a methyl group (-CH₃) at the meta position relative to the amino group. The presence of these substituents imparts specific electronic and steric properties to the molecule, making it suitable for various chemical reactions and applications. The dihydrochloride form ensures that the compound is water-soluble, which is advantageous for its use in aqueous environments.

Recent studies have highlighted the potential of 2-(Aminomethyl)-4-methylaniline dihydrochloride in drug discovery and development. Researchers have explored its role as a precursor for synthesizing bioactive molecules, particularly in the context of anti-cancer agents and neuroprotective drugs. The compound's ability to undergo various functional group transformations makes it a valuable intermediate in organic synthesis. For instance, its amino groups can be used to introduce other functional groups, such as hydroxyl or carboxylic acid groups, through reactions like oxidation or amidation.

In addition to its role in pharmaceuticals, 2-(Aminomethyl)-4-methylaniline dihydrochloride has been investigated for its applications in materials science. Its aromatic structure and substituents make it a candidate for use in the synthesis of conductive polymers and organic semiconductors. Recent advancements in nanotechnology have also explored its potential as a building block for constructing nanostructured materials with tailored electronic properties.

The synthesis of 2-(Aminomethyl)-4-methylaniline dihydrochloride typically involves multi-step organic reactions. One common approach involves the alkylation of aniline derivatives followed by protonation with hydrochloric acid to form the dihydrochloride salt. Researchers have optimized these reaction conditions to improve yield and purity, ensuring that the compound meets the high standards required for both academic and industrial applications.

From an environmental perspective, understanding the fate and behavior of 2-(Aminomethyl)-4-methylaniline dihydrochloride in natural systems is crucial. Studies have shown that the compound undergoes biodegradation under specific environmental conditions, which is essential for assessing its ecological impact. Regulatory agencies have established guidelines for handling and disposing of such compounds to minimize their environmental footprint.

Looking ahead, ongoing research continues to uncover new applications for 2-(Aminomethyl)-4-methylaniline dihydrochloride. Its versatility as both a precursor and a functional material positions it as an important compound in various industries. As advancements in synthetic chemistry and materials science progress, this compound is likely to play an increasingly significant role in innovation across multiple disciplines.

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